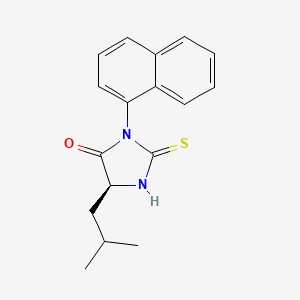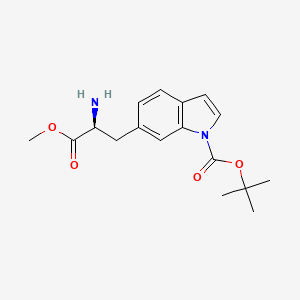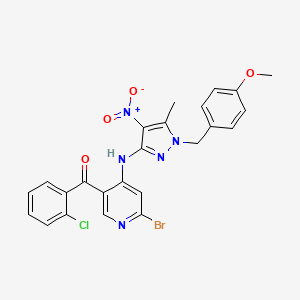
4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound with the molecular formula C14H19BrN2O. This compound features a bromine atom, an isopropyl group, and a tetrahydropyranyl group attached to an indazole core. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Bromination: The indazole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Isopropylation: The brominated indazole undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid like aluminum chloride.
Attachment of the Tetrahydropyranyl Group: Finally, the tetrahydropyranyl group is introduced through a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing more efficient catalysts, and ensuring high yields and purity through advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-one.
Reduction: Formation of 5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Substitution: Formation of 4-Azido-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is studied for its potential as a bioactive molecule. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the indazole core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The tetrahydropyranyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-indazole: Lacks the isopropyl and tetrahydropyranyl groups, making it less complex and potentially less bioactive.
5-Isopropyl-1H-indazole: Lacks the bromine and tetrahydropyranyl groups, which may reduce its reactivity and specificity.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine and isopropyl groups, affecting its overall chemical behavior and biological activity.
Uniqueness
4-Bromo-5-isopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for versatile chemical modifications, while the isopropyl and tetrahydropyranyl groups enhance its stability and solubility. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H19BrN2O |
|---|---|
Peso molecular |
323.23 g/mol |
Nombre IUPAC |
4-bromo-1-(oxan-2-yl)-5-propan-2-ylindazole |
InChI |
InChI=1S/C15H19BrN2O/c1-10(2)11-6-7-13-12(15(11)16)9-17-18(13)14-5-3-4-8-19-14/h6-7,9-10,14H,3-5,8H2,1-2H3 |
Clave InChI |
DMNTUMZAKFCASJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C2=C(C=C1)N(N=C2)C3CCCCO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
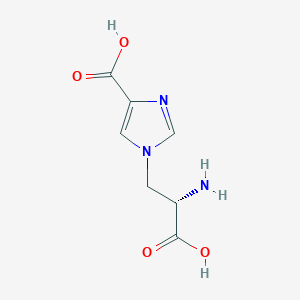
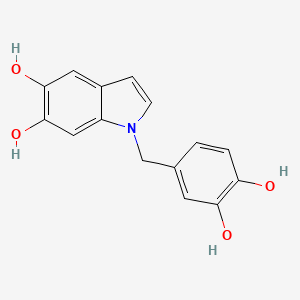

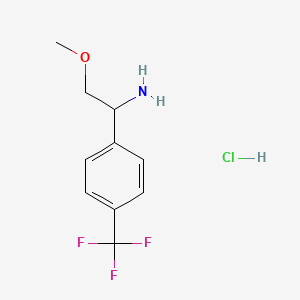


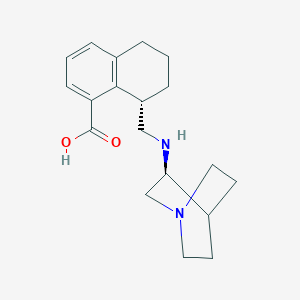
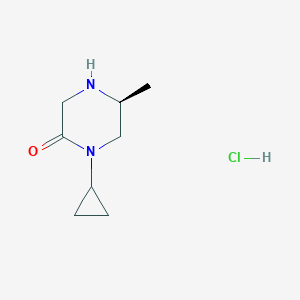
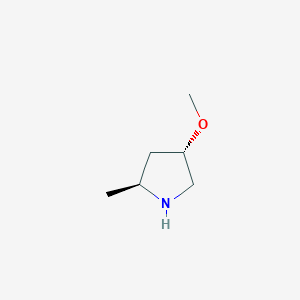
![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
